Tabtoxinine beta-lactam

Description

Historical Perspectives in Phytotoxin Discovery and Characterization

The study of phytotoxins, or toxins produced by plants and microorganisms that are harmful to plants, has deep historical roots, originating from ancient observations of poisonous plants. numberanalytics.comresearchgate.net However, the scientific exploration and characterization of these compounds began in earnest in the 19th and 20th centuries, a period that marked a significant turning point in understanding their chemical structures and mechanisms of action. numberanalytics.com Early research focused on isolating and identifying toxic substances from various natural sources. researchgate.net The discovery of bacterial toxins responsible for diseases like diphtheria and tetanus in the late 1880s provided a foundational framework for understanding how toxins function at a molecular level. cirad.fr

In the mid-20th century, research into microbial secondary metabolites intensified, driven by the search for new antibiotics and other bioactive compounds. cirad.fr This era saw the discovery of many important natural products. For instance, fusicoccin, a diterpenoid phytotoxin produced by the fungus Phomopsis amygdali, was discovered in 1964 and became one of the most studied phytotoxins due to its distinct mode of action. mdpi.com The ongoing challenge of herbicide resistance to synthetic chemicals has continued to fuel the exploration of naturally occurring phytotoxins as potential leads for new, effective, and environmentally safer herbicides. nih.gov It is within this broader scientific pursuit of understanding and utilizing natural toxins that the story of tabtoxinine β-lactam unfolds.

Academic Significance of Tabtoxinine β-Lactam as a Unique β-Lactam

Tabtoxinine β-lactam holds a unique position in the world of biochemistry, primarily due to its classification as a non-canonical β-lactam. wustl.edu The β-lactam ring is a four-membered lactam that is a core structural feature of the most successful class of clinical antibiotics, including penicillins and cephalosporins. nih.gov These conventional β-lactam antibiotics function by inhibiting bacterial cell wall synthesis. They act as covalent inhibitors of transpeptidase enzymes, also known as penicillin-binding proteins (PBPs). nih.govresearchgate.net

In stark contrast, tabtoxinine β-lactam does not inhibit these transpeptidase enzymes. rsc.orgrsc.org Instead, its molecular target is glutamine synthetase (GS), an essential enzyme in nitrogen metabolism. researchgate.netwikipedia.org TβL is a potent, time- and ATP-dependent inhibitor of GS. nih.gov Its mechanism of inhibition is fundamentally different from that of traditional β-lactams. Rather than the β-lactam ring being opened to acylate the enzyme's active site, TβL's C3-hydroxyl group is phosphorylated by ATP within the enzyme's active site. nih.govresearchgate.net This action generates a stable, non-covalent complex that mimics the tetrahedral transition state of the glutamine synthetase reaction, effectively inactivating the enzyme while the β-lactam ring remains intact. nih.govresearchgate.net

This distinct mechanism has led to TβL being described as a "stealth" β-lactam antibiotic. rsc.orgrsc.org It successfully evades the primary mechanism of bacterial resistance to conventional β-lactams: degradation by β-lactamase enzymes. rsc.orgrsc.org This unique characteristic and novel mode of action make TβL a subject of intense academic interest, providing a new blueprint for designing inhibitors against the ATP-dependent carboxylate-amine ligase enzyme superfamily. wustl.edunih.gov

Table 1: Comparison of Tabtoxinine β-Lactam and Canonical β-Lactams (e.g., Penicillin)

| Feature | Tabtoxinine β-Lactam (TβL) | Canonical β-Lactams (e.g., Penicillin) |

|---|---|---|

| Primary Target | Glutamine Synthetase (GS) researchgate.netwikipedia.org | Transpeptidases (Penicillin-Binding Proteins) nih.gov |

| Mechanism | Time- and ATP-dependent inhibition; forms a stable, non-covalent transition state mimic. nih.govresearchgate.net | Covalent acylation of the active site serine, leading to irreversible inhibition. nih.gov |

| β-Lactam Ring | Remains intact during inhibition. nih.gov | Opens to acylate the target enzyme. nih.gov |

| Effect of β-Lactamases | Evades degradation by major classes of β-lactamases. rsc.orgrsc.org | Susceptible to hydrolysis and inactivation by β-lactamase enzymes. researchgate.net |

Overview of Research Trajectories and Key Discoveries

The investigation into tabtoxinine β-lactam began with the study of "wildfire disease" in tobacco plants, a condition characterized by distinct chlorotic halos on the leaves. jst.go.jpresearchgate.net The causative agent was identified as the bacterium Pseudomonas syringae pv. tabaci. jst.go.jp

Key research milestones include:

Identification of Tabtoxin (B1681872): Researchers discovered that the bacterium produces a phytotoxin called tabtoxin. nih.gov This toxin is a dipeptide, consisting of tabtoxinine β-lactam linked to the amino acid threonine (and less commonly, serine). rsc.orgnih.gov

Elucidation of the "Trojan Horse" Mechanism: A crucial discovery was that tabtoxin itself is an inactive prodrug. researchgate.netacs.org It is taken up by plant cells through dipeptide permeases. rsc.orgrsc.org Once inside the cell, peptidases cleave the peptide bond, releasing the active toxin, TβL. rsc.orgjst.go.jp This "Trojan Horse" strategy allows the toxin to be delivered effectively into the target cell. acs.org

Pinpointing the Molecular Target: The active form, TβL, was found to be a potent and irreversible inhibitor of the plant enzyme glutamine synthetase. nih.gov This inhibition leads to a buildup of ammonia (B1221849) and a depletion of essential amino acids, causing the characteristic chlorosis. nih.govontosight.ai

Understanding Bacterial Self-Protection: A significant question was how the producing bacterium avoids poisoning itself. Research revealed multiple self-protection mechanisms. In addition to producing the toxin as an inactive dipeptide, P. syringae employs an acetyltransferase enzyme (Ttr) to acetylate and thus inactivate any free TβL within its own cells. acs.org The bacterium's own glutamine synthetase is also protected through a regulatory process called adenylylation. nih.gov

Chemical Synthesis: The total synthesis of (-)-tabtoxinine-β-lactam has been successfully achieved. jst.go.jpresearchgate.net This is a vital step that allows for the production of the compound for further study and the creation of synthetic analogs to explore its activity. jst.go.jp

Exploring Antibiotic Potential: More recent research has focused on TβL's properties as a "stealth" antibiotic. Studies have demonstrated that TβL and its prodrug, tabtoxin, are not degraded by any of the major classes of β-lactamase enzymes. rsc.orgrsc.org This has opened a new avenue of research into developing TβL-based therapeutics to combat multi-drug resistant bacteria, with some research suggesting potential against the bacterium that causes tuberculosis. rsc.orgwashu.edu

Table 2: Timeline of Key Research Discoveries

| Time Period | Discovery | Significance |

|---|---|---|

| Early-Mid 20th Century | Association of Pseudomonas syringae pv. tabaci with tobacco wildfire disease. jst.go.jpresearchgate.net | Identified the biological origin of the phytotoxicity. |

| ~1980s | Isolation of tabtoxin and identification of TβL as the active moiety. wikipedia.orgnih.gov | Determined the chemical structure and the active form of the toxin. |

| ~1980s-1990s | Identification of glutamine synthetase as the molecular target. nih.gov | Elucidated the biochemical basis for the toxin's phytotoxic effects. |

| ~1990s-2000s | Elucidation of the "Trojan Horse" prodrug strategy and self-protection mechanisms. researchgate.netrsc.orgacs.org | Explained how the toxin is delivered and how the producing organism survives. |

| ~2000s-Present | Achievement of total chemical synthesis. jst.go.jpresearchgate.net | Enabled further research and development of analogs. |

| ~2010s-Present | Discovery of TβL's evasion of β-lactamases and exploration of its antibiotic potential. wustl.edursc.orgrsc.org | Opened a new research trajectory for TβL as a lead compound for novel antibiotics. |

Context within Plant Pathogen Secondary Metabolite Research

Tabtoxinine β-lactam is a classic example of a secondary metabolite used by a plant pathogen as a virulence factor. researchgate.net Secondary metabolites are compounds that are not directly involved in the normal growth, development, or reproduction of an organism, but often play a crucial role in its interactions with the environment. cirad.frjst.go.jp For plant pathogens like Pseudomonas syringae, these molecules are often toxins that damage the host plant, facilitating infection and nutrient acquisition. nih.gov

The production of TβL is a highly evolved pathogenic strategy. The toxin's target, glutamine synthetase, is a central enzyme in the host plant's nitrogen metabolism. nih.gov By disrupting this pathway, the pathogen causes significant physiological stress and visible disease symptoms like chlorosis. nih.gov

The tabtoxin system, with its prodrug formulation, exemplifies the sophisticated chemical warfare that occurs in nature. washu.edu This natural delivery mechanism is finely tuned, allowing the pathogen to deploy a potent weapon while protecting itself. acs.org The study of such systems is a cornerstone of chemical ecology and plant pathology. It not only provides fundamental insights into plant-microbe interactions but also serves as a rich source for the discovery of novel bioactive compounds. nih.govjst.go.jp Natural products like TβL, with their unique structures and novel modes of action, represent ideal lead compounds for developing new pharmaceuticals and agrochemicals. nih.gov

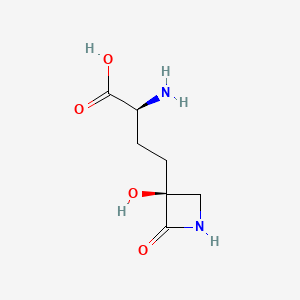

Structure

3D Structure

Properties

Molecular Formula |

C7H12N2O4 |

|---|---|

Molecular Weight |

188.18 g/mol |

IUPAC Name |

(2S)-2-amino-4-[(3S)-3-hydroxy-2-oxoazetidin-3-yl]butanoic acid |

InChI |

InChI=1S/C7H12N2O4/c8-4(5(10)11)1-2-7(13)3-9-6(7)12/h4,13H,1-3,8H2,(H,9,12)(H,10,11)/t4-,7-/m0/s1 |

InChI Key |

BSUXZTMOMIFYBF-FFWSUHOLSA-N |

SMILES |

C1C(C(=O)N1)(CCC(C(=O)O)N)O |

Isomeric SMILES |

C1[C@](C(=O)N1)(CC[C@@H](C(=O)O)N)O |

Canonical SMILES |

C1C(C(=O)N1)(CCC(C(=O)O)N)O |

Synonyms |

2-amino-4-(3-hydroxy-2-oxoazacyclobutan-3-yl)butanoic acid tabtoxinine beta-lactam |

Origin of Product |

United States |

Biosynthesis of Tabtoxinine β Lactam

Precursor Identification and Elucidation of Biosynthetic Building Blocks

The foundational components of the tabtoxinine β-lactam molecule have been identified through isotopic labeling studies, which have traced the origins of its carbon and nitrogen backbone to primary metabolites within the bacterial cell.

The core structure of tabtoxinine β-lactam is assembled from distinct metabolic precursors. Isotopic labeling experiments using 13C-labeled glucose have revealed that the molecule is generated by the combination of a four-carbon fragment, a two-carbon fragment, and a single carbon atom nih.gov. The four-carbon unit originates from aspartic acid, a key amino acid involved in numerous biosynthetic pathways nih.govmdpi.comresearchgate.net. The two-carbon unit is derived from carbons 2 and 3 of pyruvate (B1213749), a central intermediate in glycolysis and other metabolic pathways nih.gov. The condensation of these fragments from aspartate and pyruvate is thought to proceed through reactions analogous to the initial steps of the lysine (B10760008) biosynthesis pathway nih.gov. Specifically, the biosynthesis of tabtoxinine β-lactam is believed to branch off from the lysine pathway after the formation of tetrahydropicolinate but before the formation of diaminopimelate researchgate.net.

The biosynthesis of the β-lactam moiety of tabtoxinine involves the contribution of a methyl group from L-methionine wikipedia.org. This methyl group transfer is facilitated by S-adenosyl-L-methionine (SAM), a common methyl group donor in various biological methylation reactions nih.govmdpi.com. The enzyme TblA, which shows weak similarity to SAM-dependent methyltransferases, is implicated in this step of the biosynthetic pathway researchgate.netwikipedia.org.

Tabtoxinine β-lactam is often produced as a dipeptide precursor called tabtoxin (B1681872) wikipedia.orgthieme-connect.com. In this prodrug form, the biologically active tabtoxinine β-lactam is linked to an L-threonine molecule via a peptide bond at its C-terminus wikipedia.orgresearchgate.net. This threonine moiety renders the molecule inactive. The activation of the toxin occurs within the host plant, where peptidases cleave the amide bond, releasing the active tabtoxinine β-lactam thieme-connect.comresearchgate.net. This prodrug strategy is thought to be a mechanism to protect the producing bacterium from the toxic effects of the compound and to facilitate its transport into host cells through dipeptide permeases rsc.org.

Genetic Architecture of the Biosynthetic Pathway

The genes responsible for the biosynthesis of tabtoxinine β-lactam are clustered together on the bacterial chromosome, a common organizational feature for secondary metabolite biosynthetic pathways in microbes.

The biosynthetic genes for tabtoxin are located in a region known as the tbl gene cluster nih.gov. In Pseudomonas syringae BR2, this cluster is situated at an attachment site adjacent to the lysC tRNA gene nih.gov. The entire biosynthetic cluster spans approximately 31 kilobases wikipedia.org. DNA sequence analysis of this region has identified several open reading frames (ORFs) that encode enzymes with similarities to those involved in β-lactam synthesis, amino acid synthesis, and transport researchgate.netnih.gov. The presence of genes associated with genetic mobility, such as those with similarity to tyrosine recombinases, near the tRNA gene suggests that this gene cluster may have been acquired through horizontal gene transfer researchgate.net.

Within the tbl gene cluster, specific genes have been identified and their putative functions assigned based on sequence homology to known enzymes.

tblA : The tblA gene is essential for tabtoxin biosynthesis nih.govnih.gov. Its open reading frame is predicted to encode a protein of 231 amino acids nih.govnih.gov. The TblA protein exhibits weak similarity to methylases, consistent with its proposed role in the SAM-dependent methylation step of the biosynthesis researchgate.net. The expression of tblA appears to be constitutive in minimal medium nih.govnih.gov.

tblS : The TblS protein shows similarity to β-lactam synthases and is related to asparagine synthetases. It is believed to be responsible for the formation of the characteristic β-lactam ring structure of tabtoxinine researchgate.net.

tblC : The TblC protein resembles clavaminic acid synthase, an enzyme involved in the biosynthesis of another β-lactam compound, clavulanic acid researchgate.net. This suggests a conserved mechanism for the formation of key intermediates in the biosynthesis of these β-lactam antibiotics.

Table of Genes in the Tabtoxin Biosynthetic Cluster and Their Putative Functions

| Gene | Putative Function/Homology |

| tblA | SAM-dependent methyltransferase researchgate.netwikipedia.org |

| tblS | β-lactam synthase researchgate.net |

| tblC | Clavaminic acid synthase homolog researchgate.net |

| tabA (tblB) | Diaminopimelate decarboxylase (LysA) homolog researchgate.netwikipedia.org |

| tabB | Tetrahydrodipicolinate succinyl-CoA succinyltransferase (DapD) homolog researchgate.netwikipedia.org |

| tblF | Links tabtoxinine β-lactam to threonine wikipedia.org |

| tabP | Putative zinc metallopeptidase for tabtoxin maturation researchgate.net |

| tblR | MFS transporter for export researchgate.net |

Role of tabA (now tblB) in Tabtoxin Production

The gene historically known as tabA, and now more commonly referred to as tblB, is indispensable for the production of tabtoxin. Genetic studies have demonstrated that mutations within the tblA locus result in a complete loss of tabtoxin biosynthesis. This indicates that the protein encoded by tblB plays a critical, non-redundant role in the biosynthetic pathway. While its precise enzymatic function in the assembly of tabtoxinine β-lactam is a subject of ongoing research, its absolute requirement highlights it as a key player in the production of this phytotoxin.

Regulatory Mechanisms of Biosynthetic Genes

The expression of the tabtoxin biosynthetic genes is a tightly controlled process. A key regulatory element is the lemA gene, now reclassified as gacS. This gene is part of a two-component regulatory system, a common signal transduction mechanism in bacteria. A functional lemA/gacS gene is required for the transcriptional activation of the tblA gene. Experimental evidence from Northern hybridization has shown that in the absence of a functional lemA gene, transcripts of tblA are not detected. This indicates that the regulation of tabtoxin production by lemA occurs at the level of gene transcription, ensuring that the toxin is produced under appropriate environmental or host-related conditions.

| Regulatory Gene | Regulated Gene | Mode of Regulation | Effect of Mutation |

| lemA (gacS) | tblA | Transcriptional Activation | Loss of tblA transcript and no tabtoxin production |

Enzymatic Steps in Tabtoxinine β-Lactam Formation

The assembly of the tabtoxinine β-lactam molecule is a multi-step process catalyzed by a series of dedicated enzymes. Each enzyme performs a specific chemical transformation, contributing to the final structure of the toxin.

The initial step in the construction of the β-lactam core of tabtoxinine involves a C-methylation reaction. This crucial modification is catalyzed by the enzyme TblA, which functions as an S-adenosyl-L-methionine (SAM)-dependent methyltransferase. TblA utilizes SAM as a methyl group donor to modify an early precursor in the pathway, setting the stage for subsequent cyclization and ring formation. This methylation is a key determinative step in the biosynthetic route.

Following the initial methylation, a key acetylation step is carried out by the enzyme TblD. This protein possesses a Gcn5-related N-acetyltransferase (GNAT) domain. In vitro biochemical assays have demonstrated that this GNAT domain is responsible for the acetylation of the α-amino group of a pathway intermediate, 5-methyl-L-lysine. This acetylation is critical for modifying the substrate for the subsequent enzymatic reactions in the pathway.

| Enzyme | Domain | Function | Substrate |

| TblA | Methyltransferase | C-methylation | Early precursor |

| TblD | GNAT | Acetylation of α-amino group | 5-methyl-L-lysine |

The formation of the characteristic four-membered β-lactam ring is a pivotal step in the biosynthesis of tabtoxinine β-lactam. This reaction is catalyzed by the enzyme TblS. Based on sequence homology, TblS is classified as a β-lactam synthetase. These enzymes typically catalyze the ATP-dependent ligation and cyclization of amino acid precursors to form the strained β-lactam ring structure. While the precise mechanism of TblS has not been fully elucidated, it is understood to be essential for the cyclization event that defines tabtoxinine as a β-lactam compound.

Another critical enzyme in the biosynthetic pathway is TblC. This enzyme shares sequence homology with clavaminic acid synthase, a non-heme iron-dependent oxygenase and a key enzyme in the biosynthesis of the β-lactamase inhibitor clavulanic acid. In the clavulanic acid pathway, this enzyme catalyzes an oxidative cyclization and desaturation reaction. It is hypothesized that TblC performs a similar oxidative catalysis in the tabtoxinine β-lactam pathway, likely involved in the modification of the β-lactam ring or its side chain to yield the final active toxin.

Maturation and Processing by TabP Metallopeptidase

The final steps in the biosynthesis and activation of tabtoxin involve specific enzymatic processing. After the assembly of the tabtoxin molecule, a crucial maturation step is carried out by peptidases to release the active toxin, tabtoxinine-β-lactam (TβL). Evidence points to the involvement of a specific metallopeptidase, designated TabP, in this process.

Metallopeptidases are a broad class of enzymes that require a metal ion, typically zinc, as a cofactor for their catalytic activity. They function by hydrolyzing peptide bonds. In the context of tabtoxin, it is proposed that a zinc-activated aminopeptidase located in the periplasm of the producing bacterium, Pseudomonas syringae, is responsible for cleaving the dipeptide prodrug nih.gov. This cleavage releases TβL from its carrier amino acid (threonine or serine).

The gene tabP is located within the tabtoxin biosynthetic gene cluster, and its product is believed to be this key metallopeptidase researchgate.net. The action of TabP represents the conversion of the complete, but inactive, tabtoxin into the biologically active TβL, which can then exert its inhibitory effect on glutamine synthetase researchgate.netresearchgate.net.

Biosynthesis of Tabtoxin Prodrug and its Conversion to Tabtoxinine β-Lactam

Tabtoxinine-β-lactam (TβL) is initially synthesized and secreted as an inactive dipeptide prodrug called tabtoxin nih.govrsc.org. This strategy protects the producing organism from the toxin's effects and facilitates its delivery into target cells acs.org. The process involves a specialized biosynthetic pathway followed by an activation step within the host or target organism.

Biosynthesis of the Tabtoxin Prodrug:

The biosynthetic pathway for tabtoxin is intricately linked to the lysine biosynthesis pathway wikipedia.orgnih.gov. It branches off from the conventional lysine pathway after the formation of tetrahydropicolinate but before the synthesis of diaminopimelate researchgate.netwikipedia.org. The core structure of TβL is assembled from precursors derived from common metabolic pools. Research has identified that the backbone of TβL is derived from aspartic acid (a four-carbon fragment) and pyruvate (a two-carbon fragment) nih.gov.

Several key enzymes encoded by the tabtoxin biosynthetic gene cluster orchestrate this synthesis. These include proteins with significant homology to enzymes involved in lysine biosynthesis, such as TabB, which is related to tetrahydrodipicolinate-N-succinyltransferase (DapD) nih.gov.

A critical final step in the formation of the inactive prodrug is the ligation of the newly synthesized TβL to an L-threonine molecule. This reaction is catalyzed by the ATP-dependent amino acid ligase TblF nih.gov. TblF activates the carboxyl group of TβL and facilitates the formation of an amide bond with the amino group of L-threonine, yielding the tabtoxin dipeptide (TβL-Thr) nih.govacs.org. This step is also considered a self-resistance mechanism, as the resulting dipeptide is not recognized by the bacterium's own glutamine synthetase and is therefore non-toxic to itself acs.orgwikipedia.org.

Table 1: Key Enzymes in Tabtoxin Prodrug Biosynthesis

| Enzyme | Putative Function | Role in Pathway |

|---|---|---|

| TabB | Tetrahydrodipicolinate-N-acyltransferase homolog | Involved in the early steps, branching from lysine biosynthesis nih.gov. |

| TabD | N-acyl-aminotransferase homolog | Participates in the modification of the biosynthetic intermediate nih.gov. |

| TblF | ATP-dependent amino acid ligase | Catalyzes the final step of prodrug formation: linking TβL to L-threonine nih.govacs.orgwikipedia.org. |

| TabP | Metallopeptidase | Implicated in the maturation and processing of tabtoxin researchgate.net. |

Conversion to Tabtoxinine β-Lactam:

The conversion of the inactive tabtoxin prodrug into the active TβL toxin is a classic example of a "Trojan Horse" strategy acs.org. P. syringae secretes the non-toxic dipeptide into the extracellular environment nih.gov. This prodrug is then taken up by target cells, such as those in a host plant, through dipeptide permease transport systems rsc.orgacs.org.

Once inside the target cell, host peptidases hydrolyze the peptide bond linking TβL to threonine researchgate.netacs.org. This cleavage releases the active tabtoxinine-β-lactam, which can then bind to and irreversibly inhibit its target enzyme, glutamine synthetase researchgate.net. This inhibition leads to a toxic accumulation of ammonia (B1221849), causing the characteristic chlorosis or "wildfire" symptoms in infected plants researchgate.net.

Table 2: Compounds Mentioned in this Article

| Compound Name | Abbreviation | Description |

|---|---|---|

| Tabtoxinine β-Lactam | TβL | The biologically active toxin, an inhibitor of glutamine synthetase wikipedia.org. |

| Tabtoxin | TβL-Thr | The inactive dipeptide prodrug, consisting of TβL linked to L-threonine nih.govrsc.org. |

| Aspartic Acid | A four-carbon amino acid precursor for TβL biosynthesis nih.gov. | |

| Pyruvic Acid | A three-carbon keto acid, with two of its carbons incorporated into TβL wikipedia.orgnih.gov. | |

| Tetrahydrodipicolinate | THDPA | An intermediate in the lysine biosynthesis pathway from which tabtoxin synthesis branches nih.gov. |

Mechanism of Action and Molecular Interactions

Inhibition of Glutamine Synthetase (GS) as a Primary Target

The principal target of tabtoxinine β-lactam is glutamine synthetase (GS), a crucial enzyme in nitrogen metabolism across all domains of life. nih.govacs.org TβL's interaction with GS is characterized by a series of specific molecular events that lead to the enzyme's inactivation. nih.govnih.govacs.org This inhibitory action has been observed in GS from a wide array of organisms, including plants, animals, and bacteria. nih.govnih.gov

Time-Dependent and ATP-Dependent Inactivation Kinetics

The inactivation of glutamine synthetase by tabtoxinine β-lactam is a process that is both time-dependent and requires the presence of adenosine (B11128) triphosphate (ATP). nih.govnih.govacs.orgnih.govresearchgate.net This indicates a multi-step mechanism where the inhibitor does not simply bind and block the active site instantaneously. Instead, a series of events unfolds over time, ultimately leading to the irreversible loss of enzyme function. nih.gov Studies on GS from various sources, including pea leaves and Pseudomonas syringae, have consistently demonstrated this requirement for ATP in the inactivation process. nih.govmicrobiologyresearch.org The rate of this inactivation is also influenced by the concentration of the inhibitor. nih.govmicrobiologyresearch.org

Formation of Enzyme-ADP-Inhibitor Complex

A key step in the inactivation of glutamine synthetase by TβL is the formation of a stable, non-covalent complex consisting of the enzyme, adenosine diphosphate (B83284) (ADP), and the phosphorylated form of the inhibitor. nih.govacs.orgnih.gov Research has shown that the C3-hydroxyl group of the TβL molecule is phosphorylated by GS in an ATP-dependent reaction. nih.govacs.orgnih.gov This phosphorylation event is critical, as it generates a stable intermediate that remains tightly bound to the enzyme's active site. nih.govnih.gov The β-lactam ring of TβL remains intact throughout this process. nih.govnih.govcolab.ws

Structural Mimicry of Glutamine Synthetase Tetrahedral Transition State

The phosphorylated TβL, within the enzyme-ADP-inhibitor complex, acts as a structural mimic of the tetrahedral transition state of the normal glutamine synthetase reaction. nih.govacs.orgnih.govwustl.edu During its regular catalytic cycle, GS facilitates the formation of a tetrahedral intermediate from glutamate (B1630785) and ATP. acs.org The phosphorylated TβL molecule so closely resembles this transient, high-energy state that it effectively "tricks" the enzyme into a stable, inactive conformation. nih.govnih.gov This transition-state mimicry is a powerful inhibitory strategy, leading to a very tight binding of the inhibitor to the enzyme. nih.gov

Specificity for Glutamine Synthetase from Diverse Organisms (Plants, Bacteria, Animals)

Tabtoxinine β-lactam exhibits a broad-spectrum inhibitory activity against glutamine synthetase from a variety of organisms, including plants, bacteria, and animals. nih.govnih.gov This wide-ranging effectiveness is due to the highly conserved nature of the glutamine synthetase active site across different species. nih.gov The fundamental mechanism of catalysis and the structure of the active site are sufficiently similar in GS from diverse life forms, allowing TβL to effectively target and inhibit this essential enzyme. nih.gov

Comparative Mechanistic Analysis with Canonical β-Lactam Antibiotics

While tabtoxinine β-lactam shares the characteristic β-lactam ring structure with well-known antibiotics like penicillin, its mechanism of action is fundamentally different.

Distinction from Transpeptidase Inhibition

Canonical β-lactam antibiotics, such as penicillins and cephalosporins, primarily target bacterial transpeptidases, also known as penicillin-binding proteins (PBPs). nih.govmdpi.comwustl.eduwikipedia.orgfrontiersin.org These enzymes are crucial for the synthesis of the bacterial cell wall. mdpi.comfrontiersin.org The mechanism of action of these traditional β-lactams involves the acylation of a serine residue in the active site of the transpeptidase, which leads to the opening of the strained β-lactam ring and the formation of a stable, inactive covalent adduct. nih.govmdpi.com This disruption of cell wall synthesis is ultimately lethal to the bacteria. mdpi.com

In stark contrast, tabtoxinine β-lactam does not inhibit transpeptidases. nih.govresearchgate.netrsc.orgwustl.edursc.orgresearchgate.net Its inhibitory activity is directed specifically at glutamine synthetase. nih.govwikipedia.org As discussed, the β-lactam ring of TβL remains intact during the inhibition of GS. nih.govnih.govresearchgate.netcolab.ws This fundamental difference in the molecular target and the chemical transformation of the inhibitor underscores the unique nature of tabtoxinine β-lactam within the broader class of β-lactam-containing compounds. nih.govwustl.edu

Integrity of the β-Lactam Ring During GS Inhibition

A key feature of the interaction between TβL and glutamine synthetase is that the β-lactam ring of TβL remains intact during the inhibition process. nih.govnih.govcolab.ws This is a significant departure from the mechanism of action of classic β-lactam antibiotics, such as penicillin, which function by acylating the active site of transpeptidases, leading to the opening of the β-lactam ring. nih.gov In the case of TβL, it generates a stable, non-covalent complex with the enzyme. nih.govnih.govcolab.ws This complex mimics the tetrahedral transition state of the glutamine synthetase reaction. nih.govnih.govcolab.ws

Molecular Determinants of Inhibitory Activity

The inhibitory activity of tabtoxinine-β-lactam is critically dependent on specific structural features of the molecule.

Significance of the 3-(R)-hydroxy-β-lactam Warhead

The 3-(S)-hydroxy-β-lactam (3-HβL) "warhead" of TβL is essential for its inhibitory effect on glutamine synthetase. nih.govnih.govcolab.ws This structural motif is central to the molecule's ability to be phosphorylated by GS. nih.govnih.govcolab.ws Isomers of TβL that have been altered to a δ-lactam form, as well as the hydrolyzed β-amino acid derivatives, are biologically inactive, which underscores the critical role of the specific 3-HβL structure in GS inhibition. nih.gov

Influence of C3-Hydroxyl Group Phosphorylation

The C3-hydroxyl group of the TβL warhead is a key site of modification by glutamine synthetase. nih.govnih.govcolab.ws In an ATP-dependent process, glutamine synthetase phosphorylates this hydroxyl group. nih.govnih.govcolab.ws This phosphorylation event is crucial for the formation of a stable, non-covalent enzyme-ADP-inhibitor complex. nih.govnih.govcolab.ws This complex effectively locks the enzyme in a state that resembles its natural tetrahedral transition state, leading to potent inhibition. nih.govnih.govcolab.ws

Signal Transduction Cascades Triggered by Tabtoxinine β-Lactam

The inhibition of glutamine synthetase by TβL initiates downstream signaling events within the cell, leading to physiological changes.

Role of Adenylyl Cyclase (NbAC) in Induced Cell Death

In plants such as Nicotiana benthamiana, TβL-induced cell death involves the participation of an adenylyl cyclase, designated NbAC. nih.govnih.gov This enzyme plays a crucial role in the signal transduction pathway that leads to necrotic lesions characteristic of wildfire disease. nih.govnih.gov When the gene for NbAC is silenced, TβL-induced necrotic lesions are significantly suppressed. nih.govnih.gov This suggests that NbAC is an essential component in the intracellular signaling cascade that mediates cell death following TβL exposure. nih.govnih.gov

Independence of Ammonium (B1175870) Accumulation in Certain Signaling Pathways

While the inhibition of glutamine synthetase by TβL leads to the accumulation of ammonium ions, which is a toxic event, not all downstream signaling is dependent on this accumulation. nih.govnih.gov In studies where NbAC was silenced in Nicotiana benthamiana, the accumulation of ammonium ions was not significantly affected, even though cell death was suppressed. nih.govnih.gov This indicates that NbAC functions in a signaling pathway that is, at least in part, independent of the toxic effects of ammonium accumulation. nih.gov The silencing of NbAC also suppressed cell death induced by L-methionine sulfoximine, another glutamine synthetase inhibitor, without altering the levels of accumulated ammonium. nih.govnih.gov This further supports the role of NbAC in a distinct signaling cascade downstream of glutamine synthetase inhibition. nih.gov

Ecological and Pathological Roles in Plant Microbe Interactions

Tabtoxinine β-Lactam as a Phytotoxin in Pseudomonas syringae Pathovars

Tabtoxinine-β-lactam (TβL) is a non-host-specific phytotoxin produced by several pathovars of the bacterium Pseudomonas syringae. rsc.orgnih.govnih.govresearchgate.netacademicjournals.orgacs.org It is a monocyclic β-lactam compound that functions as a potent inhibitor of glutamine synthetase (GS), a key enzyme in nitrogen metabolism. rsc.orgresearchgate.net TβL is initially produced as an inactive dipeptide precursor called tabtoxin (B1681872), which consists of TβL linked to either threonine or, less commonly, serine. mdpi.comjabonline.in This precursor is then hydrolyzed by aminopeptidases in the host plant to release the active TβL. thieme-connect.comannualreviews.org

The production of tabtoxin, and subsequently TβL, is a significant factor in the virulence of several P. syringae pathovars, including P. syringae pv. tabaci, P. syringae pv. coronafaciens, and P. syringae pv. garcae. mdpi.comwikipedia.org These pathovars are responsible for diseases in a variety of host plants. mdpi.comwikipedia.orgsaspublishers.com For instance, P. syringae pv. tabaci is the causal agent of wildfire disease in tobacco. nih.govwikipedia.org The ability of these bacteria to produce TβL is directly linked to their capacity to cause disease symptoms. wikipedia.org

Interestingly, TβL is considered a "stealth" β-lactam antibiotic because it can evade the action of β-lactamase enzymes, which are a primary mechanism of resistance to traditional β-lactam antibiotics in bacteria. rsc.orgwustl.edu This characteristic is significant in the context of the producing organism's self-protection. P. syringae employs multiple strategies to avoid the toxic effects of its own product, including the production of TβL in its inactive tabtoxin form and the presence of specific enzymes that can modify TβL. acs.orgnih.gov

Induction of Plant Cell Death (PCD) and Hypersensitive Response

Beyond causing chlorosis, TβL is also an inducer of programmed cell death (PCD) in plants, a process that can manifest as a hypersensitive response (HR). nih.govtandfonline.comscite.ai The HR is a rapid, localized cell death at the site of pathogen infection and is often associated with plant defense. tandfonline.comoup.com However, in the case of TβL, the induced cell death contributes to the development of necrotic lesions characteristic of diseases like tobacco wildfire. nih.govnih.gov

The induction of PCD by TβL suggests that this non-host-specific toxin can trigger signaling pathways within the plant that are typically associated with defense responses to incompatible pathogens. nih.gov The development of necrotic lesions in susceptible plants following infection with TβL-producing bacteria is linked to this induced cell death. nih.gov

Role of Ammonium (B1175870) Accumulation in PCD Induction

A primary driver of TβL-induced PCD is the accumulation of ammonium. nih.govnih.gov The inhibition of glutamine synthetase by TβL leads to a buildup of ammonium to toxic levels within the plant cells. nih.govwordpress.com This high concentration of ammonium is a key trigger for the initiation of the cell death program. nih.govtandfonline.com

Research has demonstrated that the accumulation of ammonium is a direct consequence of GS inhibition and precedes the visible symptoms of cell death. nih.gov While ammonium accumulation is a critical step, the subsequent signaling events leading to cell death are complex and involve other cellular components. nih.gov

Host Factors Involved in TβL-Induced Cell Death (e.g., Hsp70)

The signaling cascade that leads from ammonium accumulation to programmed cell death involves specific host factors. One such crucial component is the heat shock protein 70 (Hsp70). nih.govoup.com Studies using gene silencing techniques in Nicotiana benthamiana have shown that Hsp70 is required for TβL-induced cell death. nih.govplos.org

When Hsp70 is silenced, plants exhibit a suppression of lesion formation and a reduction in the expression of hin1, a marker gene for the hypersensitive response, even when treated with TβL. nih.gov Interestingly, in these Hsp70-silenced plants, ammonium still accumulates to high levels, indicating that Hsp70 acts downstream of ammonium accumulation in the cell death pathway. nih.gov This suggests that Hsp70 plays a vital role in the signal transduction that ultimately executes the cell death program initiated by TβL-induced ammonium toxicity. nih.govnih.gov Other signaling components, such as a novel type of adenylyl cyclase (NbAC), have also been implicated in this pathway, acting downstream of glutamine synthetase inhibition. nih.govnih.gov

Virulence Factor Function of Tabtoxinine β-Lactam in Plant Pathogenesis

Tabtoxinine β-lactam is a significant virulence factor for the Pseudomonas syringae pathovars that produce it. nih.govsaspublishers.com A virulence factor is a component of a pathogen that contributes to its ability to cause disease. TβL enhances the pathogen's virulence by disrupting the host's normal physiological processes and suppressing its defense responses. academicjournals.org

The inhibition of glutamine synthetase by TβL not only leads to the visible symptoms of chlorosis and necrosis but also compromises the plant's ability to mount an effective defense. academicjournals.org By interfering with primary nitrogen metabolism, TβL weakens the host plant, making it more susceptible to further colonization and damage by the pathogen. mdpi.com The production of TβL allows the bacteria to create a more favorable environment for their growth and proliferation within the host tissue. annualreviews.org

The contribution of TβL to virulence is evident from studies comparing toxin-producing and non-toxin-producing strains of P. syringae. annualreviews.org Strains capable of producing the toxin are more aggressive and cause more severe disease symptoms. annualreviews.org Therefore, TβL plays a crucial role in the pathogenesis of diseases like tobacco wildfire by acting as a potent weapon that disrupts host metabolism and facilitates infection. academicjournals.org

Transport and Uptake Dynamics

Uptake into Plant Cells

Tabtoxinine β-lactam, a unique amino acid phytotoxin, is released by pathogenic Pseudomonas syringae strains into the apoplastic space of their plant hosts nih.gov. Its entry into the plant cell is a facilitated process, leveraging the cell's own nutrient transport machinery nih.gov.

The uptake of TβL into plant cells is significantly influenced by the ambient pH. Studies have identified a distinct pH optimum for the transport process, falling within the acidic range of 4.0 to 5.5 nih.govresearchgate.net. This acidic environment is typical of the plant apoplast, the region outside the plasma membrane where the toxin is initially released by the bacteria, suggesting an adaptation for efficient uptake under physiological conditions nih.gov. The process is also inhibited by the protonophore, carbonyl cyanide m-chlorophenyl hydrazone (CCCP), indicating a dependence on a proton gradient, a common feature of active transport in plants nih.gov.

| Parameter | Value |

| pH Optimum for Uptake | 4.0 - 5.5 |

The transport of TβL into plant cells exhibits saturation kinetics, a characteristic feature of carrier-mediated transport nih.gov. At concentrations of 1 millimolar or less, the uptake follows the Michaelis-Menten equation. However, at concentrations exceeding this, the transport kinetics deviate from this model nih.gov. This behavior is also observed with the transport of amino acids such as glutamate (B1630785) and alanine (B10760859) nih.gov.

Furthermore, the uptake of TβL is subject to inhibition by a range of amino acids, confirming that it shares a transport pathway with these essential nutrients. Alanine acts as a competitive inhibitor for the transport of both TβL and glutamate nih.gov.

| Inhibiting Amino Acids |

| Methionine |

| Alanine (Competitive Inhibitor) |

| Tyrosine |

| Glutamine |

| Glutamate |

| Arginine |

Uptake into Bacterial Cells

The mechanism of TβL entry into bacterial cells involves a "prodrug" strategy, where the toxin is taken up in an inactive, larger form before being converted to its active state within the cell researchgate.netrsc.orgnih.gov.

In bacteria, TβL is produced and taken up as a dipeptide prodrug called tabtoxin (B1681872), which consists of TβL linked to the amino acid threonine (TβL-Thr) researchgate.netrsc.orgnih.gov. This dipeptide form is actively transported into bacterial cells through dipeptide permeases researchgate.netrsc.org. These permeases are a class of ATP-binding cassette (ABC) transporters, such as the dipeptide permease (Dpp) system in Escherichia coli, which are responsible for the uptake of small peptides from the environment researchgate.netrsc.orgnih.gov. By mimicking a nutrient dipeptide, tabtoxin effectively hijacks this transport system to gain entry into the bacterial cytoplasm.

Once inside the bacterial cell, the inactive tabtoxin prodrug must be processed to release the active TβL molecule nih.gov. This activation step is accomplished by the action of intracellular peptidases nih.gov. These enzymes cleave the peptide bond linking TβL to threonine, liberating the active TβL, which can then proceed to inhibit its molecular target, glutamine synthetase rsc.orgnih.govwikipedia.orgyoutube.com.

Advanced Synthetic Methodologies and Analog Development

Total Synthesis of Tabtoxinine β-Lactam

The total synthesis of tabtoxinine β-lactam has been accomplished through various innovative chemical strategies. These methodologies focus on constructing the strained four-membered β-lactam ring and correctly establishing the stereochemistry of the molecule.

Cycloaddition reactions represent a powerful and direct method for the construction of the β-lactam ring. The Staudinger [2+2] cycloaddition, which involves the reaction of a ketene (B1206846) with an imine, is a cornerstone of β-lactam synthesis. In the context of tabtoxinine β-lactam, synthetic strategies have utilized this approach to form the core 2-azetidinone structure. For instance, the synthesis of (±)-tabtoxinine-β-lactam has been successfully achieved using a cycloaddition strategy. researchgate.net This approach typically involves the careful selection of precursors to ensure the correct substituents are in place for subsequent conversion to the final natural product. The stereochemical outcome of the cycloaddition is a critical factor, often influenced by the substituents on both the ketene and the imine, and reaction conditions must be optimized to favor the desired diastereomer.

A highly effective and concise synthesis of (-)-tabtoxinine-β-lactam has been developed utilizing a zinc-mediated coupling reaction as a key step. researchgate.net This synthetic route commences from the readily available chiral precursor, L-serine, which establishes the stereochemistry of the final product early in the sequence. researchgate.net The zinc-mediated coupling reaction is instrumental in forming a key carbon-carbon bond in the molecule's backbone. This step, combined with other crucial transformations such as a Sharpless asymmetric dihydroxylation and the lactamization of a β-mesyloxy benzylhydroxamate amide, culminates in a high-yielding and stereocontrolled synthesis of the natural product. researchgate.net

Table 1: Key Reactions in a Zinc-Mediated Total Synthesis of (-)-Tabtoxinine β-Lactam

| Step | Reaction Type | Starting Material | Key Reagents | Purpose |

|---|---|---|---|---|

| 1 | Zinc-Mediated Coupling | L-serine derivative | Zinc (Zn) | Forms a key C-C bond in the backbone. |

| 2 | Sharpless Asymmetric Dihydroxylation | Unsaturated intermediate | OsO₄, chiral ligand | Introduces hydroxyl groups with specific stereochemistry. |

This table outlines the pivotal stages in a reported total synthesis, highlighting the role of the zinc-mediated reaction.

Olefin cross-metathesis, often employing ruthenium-based catalysts like the Grubbs or Hoveyda-Grubbs catalysts, has emerged as a versatile tool in modern organic synthesis for the formation of carbon-carbon double bonds. organic-chemistry.orgsigmaaldrich.com This reaction is particularly valuable for constructing complex molecular scaffolds. In the realm of β-lactam chemistry, cross-metathesis has been utilized to synthesize and diversify related structures. For example, it has been applied in the synthesis of carbapenem-based fluorogenic probes, demonstrating its utility in building upon the core β-lactam motif. nih.gov Furthermore, cross-metathesis has been effectively used on solid supports to generate diverse libraries of β-lactam derivatives, showcasing its power in medicinal chemistry for creating analogs. nih.gov While a total synthesis of tabtoxinine β-lactam using cross-metathesis as the key scaffold-forming step is not prominently documented, the demonstrated success of this methodology on similar β-lactam structures suggests its high potential for developing new synthetic routes to the TβL core.

Tabtoxinine β-lactam is naturally produced as a dipeptide prodrug called tabtoxin (B1681872), where it is linked to the amino acid L-threonine. rsc.org This prodrug form facilitates transport into cells via peptide permeases. The synthesis of tabtoxin and its analogs is readily achievable using Solid Phase Peptide Synthesis (SPPS). bachem.compeptide.com SPPS is a highly efficient, stepwise method for building peptide chains on an insoluble polymer resin. bachem.comluxembourg-bio.com

The general SPPS cycle for creating a prodrug analog would involve:

Anchoring: The C-terminal amino acid (e.g., a modified threonine or another amino acid) is covalently attached to the solid support resin. peptide.com

Deprotection: A temporary protecting group (commonly Fmoc) on the α-amino group of the resin-bound amino acid is removed. peptide.com

Coupling: The tabtoxinine β-lactam molecule, with its α-amino group suitably protected, is activated and coupled to the deprotected amino acid on the resin.

Cleavage: Once the dipeptide is assembled, it is cleaved from the resin, and all side-chain protecting groups are removed to yield the final prodrug analog. bachem.com

This methodology allows for the rapid and systematic synthesis of a wide variety of prodrug analogs by simply changing the amino acid attached to the resin, facilitating studies on structure-activity relationships related to cellular uptake and activation.

Design and Synthesis of Tabtoxinine β-Lactam Analogs

The unique mechanism of action of TβL, which involves the inhibition of glutamine synthetase rather than the transpeptidases targeted by traditional β-lactam antibiotics, makes it an attractive scaffold for developing new therapeutic agents. nih.gov The design and synthesis of TβL analogs are aimed at improving properties such as target specificity, metabolic stability, and cellular uptake.

The biological activity of β-lactam compounds is highly dependent on the nature and stereochemistry of the substituents attached to the 2-azetidinone ring. nih.gov For tabtoxinine β-lactam, the 3-hydroxy-β-lactam (3-HβL) "warhead" is a critical feature for its inhibitory activity, as the C3-hydroxyl group is phosphorylated within the active site of glutamine synthetase. nih.gov

Synthetic efforts toward analogs focus on modifications at several key positions:

C3 Position: Altering the substituent at the C3 position, for example, by changing the hydroxyl group or its stereochemistry, can have a profound impact on the interaction with the target enzyme.

C4 Position: The side chain at the C4 position can be modified to influence binding affinity and specificity.

N1 Position: The nitrogen atom of the lactam ring can be substituted to alter the electronic properties and stability of the ring.

The synthesis of such analogs often employs established β-lactam forming reactions, like the Staudinger cycloaddition, using modified ketenes or imines to introduce the desired diversity. The evaluation of these structural analogs is crucial for establishing structure-activity relationships (SAR) and for optimizing the design of new glutamine synthetase inhibitors. nih.gov

Development of 3-Hydroxy-β-Lactam Inhibitors for Diverse Enzymes

The unique inhibitory mechanism of tabtoxinine-β-lactam (TβL), centered on its 3-hydroxy-β-lactam (3-HβL) "warhead," has inspired the development of novel inhibitors for enzymes beyond its primary target, glutamine synthetase (GS). nih.gov Researchers have successfully repurposed this pharmacophore to target other enzymes within the ATP-dependent carboxylate-amine ligase superfamily, demonstrating its potential as a generalizable scaffold for inhibitor design. acs.orgresearcher.life

A notable example is the development of inhibitors for dihydrofolate synthetase (DHFS), an enzyme involved in folate biosynthesis. acs.org In this approach, the carboxyl group of the natural substrate, p-aminobenzoic acid (PABA), was replaced with a 3-HβL moiety. acs.orgresearcher.life This modification resulted in a potent inhibitor of DHFS, validating the essential role of the 3-HβL group in this new context. acs.org

Advanced synthetic methodologies have been crucial for creating these novel analogs. An optimized synthesis for the key component, 3-(p-aminophenyl)-3-HβL, involves a sequence of a C–C bond-forming Henry reaction followed by a β-lactam ring-closing Grignard reaction. acs.orgresearcher.life This component is then elaborated into the final antifolate scaffold through chemical or chemoenzymatic conjugation to a pterin (B48896) mimic. acs.org Another innovative and flexible strategy to access the protected TβL scaffold utilizes a cross-metathesis reaction. wustl.edu The resulting trans-olefin intermediate opens avenues for synthesizing a wide array of derivatives through various alkene functionalization reactions. wustl.edu

These synthetic advancements have laid the foundation for exploring 3-HβL inhibitors against a wider range of enzymatic targets, particularly those in the ATP-dependent carboxylate-amine ligase superfamily, which share mechanistic similarities with glutamine synthetase. nih.govacs.org

| Synthetic Methodology | Key Intermediate/Component | Target Enzyme | Reference |

|---|---|---|---|

| Henry Reaction & Grignard Reaction | 3-(p-aminophenyl)-3-HβL | Dihydrofolate Synthetase (DHFS) | acs.orgresearcher.life |

| Convergent Cross-Metathesis | Fully protected TβL scaffold with a trans-olefin intermediate | Glutamine Synthetase (GS) | wustl.edu |

Structure-Activity Relationship (SAR) Studies

The inhibitory activity of tabtoxinine-β-lactam is intrinsically linked to its unique molecular architecture. Structure-activity relationship (SAR) studies have consistently highlighted the indispensable nature of the intact 3-hydroxy-β-lactam (3-HβL) ring system. nih.gov

The central feature of TβL's mechanism against glutamine synthetase is the ATP-dependent phosphorylation of the C3-hydroxyl group on the β-lactam ring. nih.govresearchgate.net This phosphorylation generates a stable, non-covalent enzyme-ADP-inhibitor complex that mimics the tetrahedral transition state of the glutamine synthetase reaction. nih.govresearchgate.net Consequently, the presence and correct stereochemistry of this hydroxyl group are paramount for potent inhibition.

Several key structural modifications have been shown to abolish or significantly reduce activity, underscoring the stringency of the structural requirements for inhibition:

β-Lactam Ring Integrity: The four-membered β-lactam ring is essential. Spontaneous rearrangement to the more thermodynamically stable δ-lactam isomer (tabtoxinine-δ-lactam) results in a biologically inactive compound. nih.gov

Ring Hydrolysis: Controlled hydrolysis of the β-lactam ring to the corresponding open-chain β-amino acid also leads to a loss of inhibitory activity against target enzymes like DHFS. acs.org This demonstrates that the constrained ring structure is crucial for correctly positioning the key functional groups within the enzyme's active site. acs.org

A crucial aspect of TβL's SAR profile is its distinction from classical β-lactam antibiotics like penicillin. nih.gov Unlike penicillins, which acylate and inhibit transpeptidases, TβL's β-lactam ring remains intact during the inhibition of glutamine synthetase. nih.gov Furthermore, both TβL and its dipeptide prodrug, tabtoxin, are stable against all major classes of β-lactamase enzymes. rsc.org This "stealth" characteristic is a significant SAR finding, as it allows TβL to evade common bacterial resistance mechanisms that neutralize traditional β-lactam antibiotics. rsc.org

| Structural Feature | Modification | Effect on Activity | Reference |

|---|---|---|---|

| 3-Hydroxy-β-Lactam (3-HβL) Ring | Intact Ring | Essential for activity | nih.gov |

| 3-Hydroxy-β-Lactam (3-HβL) Ring | Rearrangement to δ-lactam | Inactive | nih.gov |

| 3-Hydroxy-β-Lactam (3-HβL) Ring | Hydrolysis to β-amino acid | Inactive | acs.org |

| C3-Hydroxyl Group | Present | Required for ATP-dependent phosphorylation and inhibition | nih.govresearchgate.net |

| Interaction with β-Lactamases | - | Stable; evades hydrolysis by β-lactamases | rsc.org |

Analytical and Methodological Approaches in Tabtoxinine β Lactam Research

Spectroscopic Techniques for Structural Elucidation and Purity Verification

Spectroscopy is fundamental to the chemical analysis of tabtoxinine β-lactam, providing unequivocal evidence of its structure and confirming the purity of isolated samples.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like tabtoxinine β-lactam. springernature.com The authenticity and purity of TβL samples are routinely verified using a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. nih.gov

¹H and ¹³C NMR: One-dimensional proton (¹H) and carbon-13 (¹³C) NMR spectra provide foundational information. The ¹H spectrum reveals the number of different types of protons and their connectivity through spin-spin coupling, while the ¹³C spectrum indicates the number and electronic environment of carbon atoms in the molecule. nih.gov These spectra serve as a fingerprint for the compound. nih.gov

2D NMR Techniques: To assemble the complete molecular structure and unambiguously assign all proton and carbon signals, a series of 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms, helping to piece together fragments of the molecule. sdsu.edu

HSQC (Heteronuclear Single Quantum Correlation): The HSQC spectrum correlates directly bonded proton and carbon atoms, providing a clear map of which proton is attached to which carbon. sdsu.edunih.gov

Together, these NMR methods provide the comprehensive data required for the complete and confident structural assignment of tabtoxinine β-lactam.

| Technique | Information Provided | Application in TβL Research |

| ¹H NMR | Shows proton chemical shifts and scalar couplings. | Identifies distinct proton environments and their neighbors. |

| ¹³C NMR | Shows carbon chemical shifts. | Determines the number and type of carbon atoms. nih.gov |

| COSY | Correlates J-coupled protons. | Establishes proton-proton connectivity within spin systems. sdsu.edu |

| HSQC | Correlates protons with directly attached carbons. | Links specific protons to their corresponding carbons. nih.gov |

| HMBC | Correlates protons and carbons over multiple bonds (2-3 bonds). | Connects molecular fragments to build the final structure. sdsu.edu |

High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique used for the separation, detection, and identification of compounds in a mixture, making it ideal for verifying the purity of tabtoxinine β-lactam samples. researchgate.netnih.gov

The methodology involves two key components:

Liquid Chromatography (LC): The TβL sample is first passed through an HPLC (High-Performance Liquid Chromatography) column. This process separates TβL from any precursors, degradation products, or other impurities based on their chemical properties, such as polarity. rsc.org Hydrophilic interaction liquid chromatography (HILIC) has been shown to be particularly useful for separating hydrophilic toxins like TβL. nih.govawi.de

Mass Spectrometry (MS): As the separated components exit the LC column, they are ionized and enter the mass spectrometer. High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio of the parent ion (e.g., [M+H]⁺), which can be used to confirm the elemental composition of tabtoxinine β-lactam (C₇H₁₂N₂O₄). wikipedia.orgrsc.org This precise mass measurement is a stringent test of a sample's identity and purity.

LC-MS is also employed to detect the presence of TβL and its prodrug form, tabtoxin (B1681872) (TβL-Thr), in complex biological matrices such as bacterial culture supernatants. nih.gov

| Parameter | Description | Relevance to TβL Analysis |

| Stationary Phase | The material inside the LC column that interacts with the sample components. | HILIC is effective for retaining and separating the polar TβL molecule. nih.govawi.de |

| Mobile Phase | The solvent that carries the sample through the column. | The gradient and composition are optimized to achieve separation from impurities. |

| Retention Time | The time it takes for TβL to travel through the LC column. | A characteristic value used for identification under specific conditions. rsc.org |

| Mass-to-Charge Ratio (m/z) | Measured by the mass spectrometer. | High-resolution measurement confirms the elemental formula and identity of TβL. |

Biochemical Assays for Enzyme Activity and Inhibition

Biochemical assays are essential for characterizing the biological activity of tabtoxinine β-lactam, specifically its role as a potent, mechanism-based inhibitor of glutamine synthetase (GS). nih.govacs.org

The inhibitory effect of TβL is quantified by measuring its impact on the activity of glutamine synthetase. GS catalyzes the ATP-dependent condensation of glutamate (B1630785) and ammonia (B1221849) to form glutamine. Assays typically monitor the rate of formation of one of the products (glutamine, ADP, or inorganic phosphate) or the disappearance of a substrate.

The inhibition of glutamine synthetase by TβL is shown to be time-dependent, ATP-dependent, and irreversible. nih.govnih.gov Assays are conducted by pre-incubating the enzyme with TβL for various time intervals before initiating the reaction to measure the remaining enzyme activity. The rate of inactivation is found to be influenced by the concentration of substrates and pH. nih.gov For example, glutamate slows the rate of inactivation, while high levels of ammonia can accelerate it. nih.gov

Coupled enzyme assays provide a continuous and highly sensitive method for monitoring enzyme reactions. For TβL research, a coupled spectrophotometric assay involving pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH) is used to analyze glutamine synthetase inhibition kinetics by continuously measuring ADP production. nih.gov

This assay can also be adapted to quantify TβL concentrations by using the enzyme TblF from the tabtoxin biosynthetic pathway. TblF specifically uses TβL and L-threonine to produce tabtoxin (TβL-Thr), consuming one molecule of ATP and releasing ADP in the process. nih.gov The reaction sequence is as follows:

TblF Reaction: TβL + L-Thr + ATP → TβL-Thr + ADP + Pᵢ

PK Reaction: The ADP produced is used by pyruvate kinase (PK) to convert phosphoenolpyruvate (B93156) (PEP) into pyruvate.

LDH Reaction: Lactate dehydrogenase (LDH) then reduces pyruvate to lactate, a reaction that stoichiometrically consumes NADH.

The entire process is monitored by measuring the decrease in absorbance at 350 nm as NADH is converted to NAD⁺. nih.gov The rate of this absorbance change is directly proportional to the concentration of TβL in the sample.

| Step | Enzyme | Reaction | Monitored Change |

| 1 | TblF | TβL + L-Thr + ATP → TβL-Thr + ADP | Production of ADP |

| 2 | Pyruvate Kinase (PK) | ADP + PEP → ATP + Pyruvate | Consumption of ADP |

| 3 | Lactate Dehydrogenase (LDH) | Pyruvate + NADH + H⁺ → Lactate + NAD⁺ | Decrease in NADH absorbance at 350 nm nih.gov |

Kinetic analyses are performed to determine the quantitative parameters of enzyme inhibition by TβL. As TβL is a time-dependent, irreversible inhibitor, its interaction with glutamine synthetase is often analyzed using the Kitz-Wilson model for mechanism-based inhibition. nih.gov

The inactivation process typically follows pseudo-first-order kinetics. By incubating the enzyme with a concentration of TβL and measuring the residual enzyme activity at different time points, a first-order kinetic plot can be generated. Plotting the natural logarithm of the remaining enzyme activity versus time yields a straight line, the slope of which gives the apparent rate constant of inactivation (kₒₑₛ). uliege.be

From these analyses, two key parameters are determined:

Kᵢ: The inhibitor binding constant, reflecting the initial affinity of TβL for the enzyme.

kᵢₙₐ꜀ₜ: The maximum rate of enzyme inactivation.

| Parameter | E. coli GS | S. aureus GS | Human GS |

| Kᵢ (µM) | 1.7 ± 0.4 | 50 ± 10 | 130 ± 40 |

| kᵢₙₐ꜀ₜ (min⁻¹) | 0.3 ± 0.1 | 0.4 ± 0.1 | 0.3 ± 0.1 |

| kᵢₙₐ꜀ₜ/Kᵢ (min⁻¹µM⁻¹) | 180 ± 70 | 8 ± 3 | 2 ± 1 |

| Data from reference nih.gov |

Molecular Biology and Genetic Techniques

Molecular biology and genetic techniques have been instrumental in elucidating the biosynthesis of tabtoxinine β-lactam and its mode of action. These approaches allow for the functional characterization of genes and proteins involved in both the production of the toxin by Pseudomonas syringae and the plant's response to it.

Gene Deletion and Mutagenesis Studies

Gene deletion and mutagenesis are powerful tools to determine the function of specific genes in a biological pathway. By knocking out or altering genes within the tabtoxin biosynthetic cluster in Pseudomonas syringae, researchers can observe the effect on toxin production and identify essential genetic components.

The biosynthetic gene cluster for tabtoxin has been identified and sequenced, revealing several key open reading frames (ORFs). Studies have shown that this cluster is located at the att site, adjacent to the lysC tRNA gene in Pseudomonas syringae BR2. Gene deletion experiments have been crucial in assigning function to these ORFs. For instance, the tblA gene has been identified as a critical component required for tabtoxin biosynthesis. Transcriptional analysis has shown that mRNA from tblA is detected throughout all growth phases of the bacterium in minimal medium, which correlates with the continuous production of tabtoxinine-β-lactam.

Further studies have identified a number of other genes within the cluster essential for the synthesis of the β-lactam core and its subsequent modification. These include genes with homology to β-lactam synthase and clavaminic acid synthase, as well as enzymes involved in amino acid synthesis.

Table 1: Key Genes in the Tabtoxin Biosynthetic Cluster and Their Putative Functions

| Gene | Putative Function | Supporting Evidence |

|---|---|---|

| tblA | Required for tabtoxin biosynthesis | Gene deletion results in loss of toxin production. |

| tabA (tblB) | Diaminopimelate decarboxylase (LysA) homolog | Sequence similarity to known enzymes in amino acid metabolism. |

| tabB | Succinyldiaminopimelate aminotransferase (DapD) homolog | Sequence similarity suggests a role in precursor synthesis. |

| tblS | β-lactam synthase homolog | Similarity to enzymes that form the β-lactam ring in other antibiotics like clavulanic acid. |

| tblC | Clavaminic acid synthase homolog | Sequence similarity suggests involvement in modifying the β-lactam structure. |

Virus-Induced Gene Silencing (VIGS) in Plant Studies

Virus-Induced Gene Silencing (VIGS) is a reverse genetics technique that utilizes a plant's natural defense mechanism against viruses to downregulate the expression of specific endogenous plant genes. longdom.orgnih.gov This method has become a valuable tool for studying the function of plant genes in response to various stresses, including phytotoxins like tabtoxinine-β-lactam. nih.govlongdom.org

The VIGS process involves inserting a fragment of a host plant's gene into a viral vector. longdom.org When the plant is infected with this modified virus, its defense system recognizes the viral RNA and the inserted host gene fragment, triggering the degradation of the corresponding endogenous mRNA. cabidigitallibrary.org This results in a "knockdown" of the target gene's expression, allowing researchers to study the resulting phenotype. longdom.org

While direct VIGS studies silencing specific plant genes to observe the effects of purified tabtoxinine-β-lactam are not extensively documented, the methodology is widely applied to study plant-pathogen interactions involving Pseudomonas syringae. For example, VIGS has been used in Nicotiana benthamiana to screen for plant genes involved in the response to bacterial effectors and symptom development from P. syringae infection. nih.govfrontiersin.org By silencing genes suspected to be involved in the toxin's target pathway, such as glutamine synthetase or downstream signaling components, researchers can elucidate the molecular mechanisms of tabtoxinine-β-lactam toxicity and the plant's defense responses.

Table 2: Common VIGS Vectors and Their Applications in Plant-Pathogen Studies

| VIGS Vector | Virus Type | Common Host Plants | Relevance to Tabtoxinine β-Lactam Research |

|---|---|---|---|

| Tobacco Rattle Virus (TRV) | ssRNA | Nicotiana benthamiana, Tomato, Arabidopsis | Widely used for functional genomics; can be used to silence genes in the glutamine synthetase pathway to study toxin interaction. nih.gov |

| Tobacco Mosaic Virus (TMV) | ssRNA | Nicotiana species | One of the first VIGS vectors developed; suitable for studying leaf-specific responses to the "wildfire" disease symptoms caused by the toxin. longdom.org |

Protein Purification and Characterization (e.g., SDS-PAGE)

The study of tabtoxinine-β-lactam's mechanism of action relies on the purification and characterization of its target enzyme, glutamine synthetase (GS), as well as the enzymes involved in its own biosynthesis. nih.gov

Glutamine synthetase has been purified from various sources, including pea seeds and recombinant expression systems. A typical purification protocol for pea seed GS can result in a 2,000-fold increase in specific activity with a 30% yield. Recombinant GS from organisms like E. coli has also been expressed and purified to study its interaction with the toxin in detail. nih.gov

The purification of the biosynthetic enzymes from P. syringae is essential for understanding how tabtoxinine-β-lactam is constructed. These proteins are often expressed recombinantly in hosts like E. coli, purified using techniques such as affinity chromatography, and then used in in vitro assays to determine their specific catalytic functions.

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a fundamental technique used throughout these purification processes. It separates proteins based on their molecular weight, allowing researchers to assess the purity of an enzyme preparation at each step. By comparing the protein bands in a sample to molecular weight markers, the size of the purified protein can be estimated and its homogeneity confirmed. SDS-PAGE is routinely used to verify the successful purification of glutamine synthetase and the recombinant enzymes from the tabtoxin biosynthetic cluster before further characterization.

Computational Approaches (e.g., Molecular Docking)

Computational methods, particularly molecular docking, have provided significant insights into the interactions of tabtoxinine-β-lactam at the molecular level. rsc.org Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful for understanding how a ligand, such as tabtoxinine-β-lactam, interacts with the active site of its target protein.

One key application has been to investigate why tabtoxinine-β-lactam is not susceptible to the β-lactamase enzymes that confer resistance to many common β-lactam antibiotics. Computational docking studies have demonstrated that tabtoxinine-β-lactam and its prodrug form, tabtoxin, are able to evade the action of all major classes of β-lactamases. rsc.org This "stealth" characteristic is a significant finding, highlighting its unique mechanism compared to traditional β-lactams. rsc.org

Furthermore, computational modeling has been used to elucidate the mechanism of glutamine synthetase inhibition. These studies have shown that after being phosphorylated by ATP within the enzyme's active site, the resulting tabtoxinine-β-lactam-phosphate complex (TβL-Pi) acts as a transition state analog. nih.gov The model of the GS-ADP-TβL-Pi complex reveals that the phosphorylated toxin, with its β-lactam ring still intact, closely mimics the tetrahedral transition state of the normal enzymatic reaction. nih.govmorressier.com This provides a structural basis for its potent, time- and ATP-dependent inhibition of the enzyme. nih.gov

Broader Academic Implications and Future Research Directions

Tabtoxinine β-Lactam as a Model for Novel Antibiotic Development

Tabtoxinine β-lactam emerges as a promising scaffold for the development of new antibiotics, primarily due to its unconventional mode of action and its resilience to common resistance mechanisms. Unlike the majority of β-lactam antibiotics that target penicillin-binding proteins involved in cell wall synthesis, tabtoxinine β-lactam inhibits glutamine synthetase, a crucial enzyme in nitrogen metabolism rsc.orgresearchgate.netwikipedia.org. This alternative target makes it a valuable lead compound in the fight against drug-resistant bacteria.

Targeting Glutamine Synthetase in Pathogenic Microbes

Glutamine synthetase is a highly conserved and essential enzyme in bacteria, responsible for catalyzing the ATP-dependent synthesis of glutamine from glutamate (B1630785) and ammonia (B1221849). This process is central to nitrogen assimilation, providing the building blocks for amino acids, purines, and other nitrogen-containing compounds. The inhibition of glutamine synthetase leads to a toxic accumulation of ammonia and a depletion of essential nitrogenous biomolecules, ultimately causing cell death.

Tabtoxinine β-lactam acts as a potent, time-dependent inactivator of glutamine synthetase rsc.org. Research has shown that it functions as a transition-state inhibitor. Inside the enzyme's active site, the C3-hydroxyl group of tabtoxinine β-lactam is phosphorylated in an ATP-dependent manner nih.govmorressier.com. This creates a stable, non-covalent complex that mimics the tetrahedral transition state of the normal enzymatic reaction, effectively blocking the enzyme's function nih.govmorressier.com. This mechanism-based inhibition is highly specific and efficient, making glutamine synthetase an attractive and currently underexploited target for new antibacterial agents rsc.orgresearchgate.net.

Strategies to Overcome β-Lactamase Resistance

One of the most significant challenges in antibiotic therapy is the widespread emergence of β-lactamase enzymes, which hydrolyze and inactivate conventional β-lactam antibiotics like penicillins and cephalosporins. Tabtoxinine β-lactam, however, has been described as a "stealth" β-lactam antibiotic because it evades the action of all major classes of β-lactamases rsc.orgchem960.com.

This inherent resistance to β-lactamase degradation is a key strategic advantage. Future antibiotic development based on the tabtoxinine β-lactam structure could therefore bypass the primary mechanism of resistance that has rendered many other β-lactams ineffective. Furthermore, tabtoxinine β-lactam is often produced as a dipeptide prodrug, tabtoxin (B1681872) (TβL-Thr), which is transported into bacterial cells via dipeptide permeases rsc.orgresearchgate.net. This delivery mechanism can also circumvent some forms of resistance related to drug efflux.

Strategies for future development could involve the synthesis of tabtoxinine β-lactam analogs with improved pharmacokinetic properties and enhanced activity against a broader spectrum of pathogenic bacteria. The prodrug strategy, utilizing peptide transporters to deliver the active warhead into the cell, represents a promising approach for treating infections caused by multi-drug resistant Gram-negative pathogens that express high levels of β-lactamases rsc.org.

Understanding Plant Disease Mechanisms and Host-Pathogen Interactions

Tabtoxinine β-lactam is a phytotoxin produced by several pathovars of Pseudomonas syringae, the causative agent of "wildfire disease" in tobacco and other plants nih.gov. The study of its role in pathogenesis provides valuable insights into the molecular mechanisms of plant diseases.

The toxin is a key virulence factor, contributing to the characteristic chlorotic halos and necrotic lesions on infected plant tissues nih.govresearchgate.net. By inhibiting the host plant's glutamine synthetase, tabtoxinine β-lactam disrupts nitrogen metabolism, leading to a rapid accumulation of toxic levels of ammonia researchgate.net. This ammonia buildup is believed to uncouple photophosphorylation in chloroplasts, leading to the observed chlorosis and eventual cell death researchgate.net. Investigating this interaction helps to elucidate how bacterial pathogens manipulate host metabolism to their advantage, causing disease symptoms and facilitating their proliferation.

Elucidating Biosynthetic Pathways of Complex Natural Products

The biosynthesis of tabtoxinine β-lactam is a fascinating example of how bacteria construct complex, biologically active molecules. Studies have revealed that its carbon skeleton is derived from several precursors: a four-carbon fragment from aspartic acid, a two-carbon unit from pyruvate (B1213749), and the methyl group of L-methionine for the β-lactam moiety wikipedia.org.

The biosynthetic pathway for tabtoxinine β-lactam branches off from the lysine (B10760008) biosynthetic pathway wikipedia.org. The initial steps involve the condensation of aspartic acid semialdehyde and pyruvate. This knowledge is crucial for several reasons. From a synthetic biology perspective, understanding the enzymatic machinery involved could allow for the heterologous expression of these genes in other organisms to produce tabtoxinine β-lactam or novel analogs. Furthermore, elucidating these pathways provides a deeper understanding of the metabolic diversity of microorganisms and the evolution of secondary metabolite production.

Development of Chemical Probes for Cellular Processes

The high specificity and potent inhibitory activity of tabtoxinine β-lactam against glutamine synthetase make it an excellent candidate for development as a chemical probe. Activity-based protein profiling (ABPP) is a powerful technique that uses small molecule probes to assess the functional state of enzymes in complex biological systems.

A chemical probe derived from tabtoxinine β-lactam could be used to selectively label and quantify active glutamine synthetase in various cellular and tissue contexts. By attaching a reporter tag, such as a fluorophore or a biotin (B1667282) molecule, to the tabtoxinine β-lactam scaffold, researchers could visualize the localization and activity of glutamine synthetase, providing valuable information about its role in normal physiology and disease states. Given the importance of glutamine metabolism in processes ranging from neurotransmission to cancer cell proliferation, such a tool would have broad applicability.